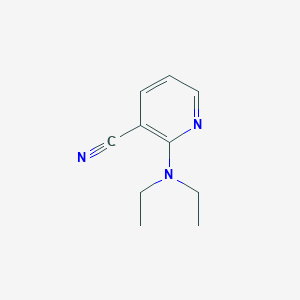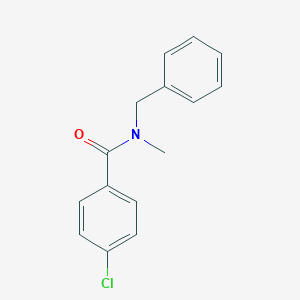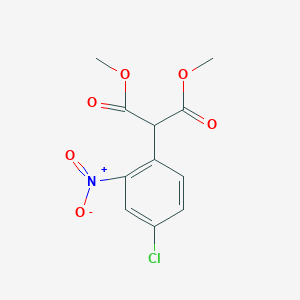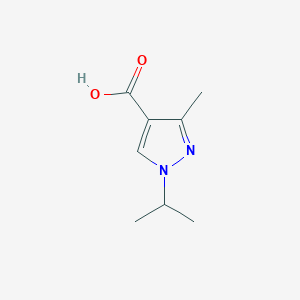![molecular formula C8H9N3O B169829 6-Methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 17240-34-5](/img/structure/B169829.png)
6-Methoxy-2-methylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methylimidazo[1,2-b]pyridazine (MMIP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMIP is a derivative of pyridazine and has a methoxy and methyl group attached to it.
作用機序
The exact mechanism of action of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinase 2, which is a protein involved in cell cycle regulation.
生化学的および生理学的効果
6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been shown to have antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is its potential as a lead compound for the development of new drugs. Its unique structure and biological activity make it an attractive target for medicinal chemists. However, the synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a complex and time-consuming process, which limits its availability for lab experiments. The low yield of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine also makes it difficult to obtain pure samples for further study.
将来の方向性
There are several future directions for the study of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. One area of research is the development of new synthetic methods for 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. This could lead to higher yields and more efficient production of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. Another area of research is the study of the structure-activity relationship of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. This could help to identify the key structural features of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine that are responsible for its biological activity. Finally, further studies are needed to explore the potential applications of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine in other fields, such as material science and organic synthesis.
Conclusion:
In conclusion, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. Its unique structure and biological activity make it an attractive target for medicinal chemists. However, the synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a complex and time-consuming process, which limits its availability for lab experiments. Further studies are needed to explore the potential applications of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine in other fields and to develop new synthetic methods for 6-Methoxy-2-methylimidazo[1,2-b]pyridazine.
合成法
The synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a multi-step process that involves the reaction of 2-methylimidazole with 2-chloro-3,4-dimethoxypyridazine in the presence of a base. The resulting product is then treated with a reducing agent to obtain 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. The yield of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is relatively low, and the reaction conditions need to be carefully controlled to obtain a pure product.
科学的研究の応用
6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has shown promising results as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
CAS番号 |
17240-34-5 |
|---|---|
製品名 |
6-Methoxy-2-methylimidazo[1,2-b]pyridazine |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
6-methoxy-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11-7(9-6)3-4-8(10-11)12-2/h3-5H,1-2H3 |
InChIキー |
FPZJUQYUVJQBLO-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=N1)C=CC(=N2)OC |
正規SMILES |
CC1=CN2C(=N1)C=CC(=N2)OC |
同義語 |
6-Methoxy-2-MethyliMidazo[1,2-b]pyridazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)








![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)